molecular formula C20H17NO5S B11611219 (3E)-6-(ethylsulfonyl)-3-[(3E)-2-oxo-4-phenylbut-3-en-1-ylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one

(3E)-6-(ethylsulfonyl)-3-[(3E)-2-oxo-4-phenylbut-3-en-1-ylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one

Cat. No.: B11611219
M. Wt: 383.4 g/mol
InChI Key: HJRWOCWRDSDZCC-YHAURASGSA-N
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Description

(3E)-6-(ETHANESULFONYL)-3-[(3E)-2-OXO-4-PHENYLBUT-3-EN-1-YLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethanesulfonyl group, a phenylbutenylidene moiety, and a dihydrobenzoxazinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-6-(ETHANESULFONYL)-3-[(3E)-2-OXO-4-PHENYLBUT-3-EN-1-YLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzoxazinone core, introduction of the ethanesulfonyl group, and the coupling of the phenylbutenylidene moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(3E)-6-(ETHANESULFONYL)-3-[(3E)-2-OXO-4-PHENYLBUT-3-EN-1-YLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.

    Substitution: The ethanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(3E)-6-(ETHANESULFONYL)-3-[(3E)-2-OXO-4-PHENYLBUT-3-EN-1-YLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (3E)-6-(ETHANESULFONYL)-3-[(3E)-2-OXO-4-PHENYLBUT-3-EN-1-YLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-6-(METHANESULFONYL)-3-[(3E)-2-OXO-4-PHENYLBUT-3-EN-1-YLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE
  • (3E)-6-(PROPANESULFONYL)-3-[(3E)-2-OXO-4-PHENYLBUT-3-EN-1-YLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE

Uniqueness

The uniqueness of (3E)-6-(ETHANESULFONYL)-3-[(3E)-2-OXO-4-PHENYLBUT-3-EN-1-YLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H17NO5S

Molecular Weight

383.4 g/mol

IUPAC Name

6-ethylsulfonyl-3-[(1Z,3E)-2-hydroxy-4-phenylbuta-1,3-dienyl]-1,4-benzoxazin-2-one

InChI

InChI=1S/C20H17NO5S/c1-2-27(24,25)16-10-11-19-17(13-16)21-18(20(23)26-19)12-15(22)9-8-14-6-4-3-5-7-14/h3-13,22H,2H2,1H3/b9-8+,15-12-

InChI Key

HJRWOCWRDSDZCC-YHAURASGSA-N

Isomeric SMILES

CCS(=O)(=O)C1=CC2=C(C=C1)OC(=O)C(=N2)/C=C(/C=C/C3=CC=CC=C3)\O

Canonical SMILES

CCS(=O)(=O)C1=CC2=C(C=C1)OC(=O)C(=N2)C=C(C=CC3=CC=CC=C3)O

Origin of Product

United States

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